2-Phenylpropanenitrile

Descripción

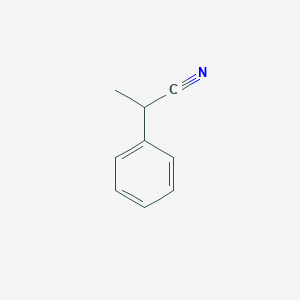

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-phenylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVAOLENBKNECGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870913 | |

| Record name | Benzeneacetonitrile, .alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1823-91-2 | |

| Record name | 2-Phenylpropionitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1823-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylpropionitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001823912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylpropanenitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37485 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylpropanenitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11264 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetonitrile, .alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetonitrile, .alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylpropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Phenylpropanenitrile chemical properties and structure

An In-depth Technical Guide to 2-Phenylpropanenitrile: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental protocols related to this compound. The information is intended to support research and development activities in the fields of organic synthesis and drug discovery.

Chemical and Physical Properties

This compound, also known as α-methylbenzyl cyanide, is a versatile chemical intermediate.[1][2][3][4] Its physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3][5] |

| Synonyms | alpha-Methylbenzyl cyanide, α-methylphenylacetonitrile, 2-Phenylpropionitrile | [1][2][3][4] |

| CAS Number | 1823-91-2 | [1][3][6][7] |

| Molecular Formula | C9H9N | [2][3][6][7] |

| Molecular Weight | 131.177 g/mol | [6] |

| Appearance | Clear, very slightly yellow liquid | [6] |

| Boiling Point | 231 °C at 760 mmHg | [1][2][4][6] |

| Density | 0.987 g/cm³ | [6] |

| Refractive Index | n20/D 1.5106 | [1][6] |

| Solubility | Soluble in Chloroform | [6] |

| Flash Point | 93.9 °C | [6] |

| Vapor Pressure | 0.0311 mmHg at 25°C | [1][6] |

| SMILES | CC(C#N)C1=CC=CC=C1 | [2][3][6][7] |

| InChIKey | NVAOLENBKNECGF-UHFFFAOYSA-N | [2][3][4] |

Chemical Structure

The molecular structure of this compound consists of a phenyl group and a nitrile group attached to the same carbon atom, which also bears a methyl group.

Caption: Molecular structure of this compound.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are outlined below.

Synthesis of this compound via Methylation of Phenylacetonitrile

This protocol describes a high-pressure synthesis method.[1]

-

Reactants and Reagents:

-

Phenylacetonitrile

-

Sodium alkoxide (catalyst)

-

Dimethyl carbonate (methylating agent and solvent)

-

-

Procedure:

-

Mix phenylacetonitrile, sodium alkoxide, and dimethyl carbonate in a molar ratio of 1:0.1-0.4:4-10 in a pressure reactor.[1]

-

Heat the reaction mixture to a temperature of 160-200 °C under a pressure of 2±0.2 MPa for 4-8 hours.[1]

-

After the reaction is complete, cool the mixture to 100±5 °C.[1]

-

Perform atmospheric distillation to recover unreacted dimethyl carbonate.[8]

-

Subsequently, carry out vacuum distillation at 20 mmHg and collect the fraction at 108-113 °C to obtain the this compound product.[1]

-

Purification of this compound

Purification is critical to achieve the desired purity for subsequent applications.

-

Vacuum Distillation: This is the primary method for isolating and purifying this compound after synthesis.[8] A reduced pressure of 0.267–0.4 kPa can yield a product with up to 99% purity.[8]

-

Column Chromatography: For the purification of derivatives of this compound, column chromatography is commonly employed.[8] A typical eluent system consists of a mixture of hexane and ethyl acetate in ratios such as 95:5 or 97:3.[8]

Hydrolysis of this compound to 2-Phenylpropionic Acid

This reaction is fundamental for the synthesis of profen-class non-steroidal anti-inflammatory drugs (NSAIDs).[8]

-

Reactants and Reagents:

-

This compound

-

Liquid caustic soda (sodium hydroxide solution)

-

Water

-

Sulfuric acid

-

-

Procedure:

-

In a reaction vessel, combine liquid caustic soda, water, and this compound in a weight ratio of 2:1:1.[9]

-

Heat the mixture to 95 °C and maintain a reflux for 15 hours with stirring.[9]

-

Cool the reaction mixture to 60 °C.[9]

-

Slowly add sulfuric acid until the pH of the solution is less than 5.[9]

-

Allow the mixture to separate into layers and collect the organic layer containing the crude 2-phenylpropionic acid.[8][9]

-

Purify the crude product by high vacuum rectification to obtain the final 2-phenylpropionic acid.[8][9]

-

Reactivity and Significance in Organic Synthesis

This compound is a key intermediate in organic synthesis due to the reactivity of its nitrile group and the acidity of the α-hydrogen.[8]

Caption: Key reaction pathways of this compound.

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 2-phenylpropionic acid, a precursor for many NSAIDs.[8]

-

Reduction: Reduction of the nitrile group, typically with strong reducing agents like lithium aluminum hydride, produces 2-phenylpropanamine, opening pathways to various amine derivatives.[8]

-

Alkylation: The carbon atom alpha to the nitrile group is acidic and can be deprotonated by a strong base to form a carbanion.[8] This nucleophile can then be alkylated to build more complex carbon skeletons.[8]

-

Grignard Reactions: Reaction with Grignard reagents can lead to the formation of ketones after the hydrolysis of the intermediate imine.[8]

Safety Information

This compound is harmful if swallowed, in contact with skin, or if inhaled, and it can cause irritation to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical.[10] It should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[6][10] In case of a spill, absorb it with an inert material like sand or vermiculite and place it in a suitable container for disposal.[10]

References

- 1. chembk.com [chembk.com]

- 2. This compound [stenutz.eu]

- 3. 2-Phenylpropionitrile | C9H9N | CID 15761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [stenutz.eu]

- 5. CID 169091715 | C18H18N2 | CID 169091715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound|lookchem [lookchem.com]

- 7. This compound | 1823-91-2 | Buy Now [molport.com]

- 8. This compound | 1823-91-2 | Benchchem [benchchem.com]

- 9. CN105037139A - Preparation method for 2-phenylpropionic acid - Google Patents [patents.google.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to 2-Phenylpropanenitrile (CAS: 1823-91-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Phenylpropanenitrile (CAS No. 1823-91-2), a key organic synthesis intermediate. Also known by synonyms such as α-Methylbenzyl cyanide and 2-Phenylpropionitrile, this compound is particularly significant in the pharmaceutical industry as a precursor for various active pharmaceutical ingredients (APIs).[1][2][3] This document details its physicochemical properties, spectroscopic data, safety and handling protocols, and critical experimental procedures for its synthesis and derivatization.

Physicochemical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[4][5] Its properties make it suitable for a variety of organic reactions, often serving as a versatile building block.[1] Key quantitative data are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 1823-91-2 | [5] |

| Molecular Formula | C₉H₉N | [4][5] |

| Molecular Weight | 131.17 - 131.18 g/mol | [4][5] |

| Appearance | Clear, colorless to slightly yellow liquid/oil | [2][4][5] |

| Boiling Point | 231-232 °C at 760 mmHg | [4][5] |

| Density | 0.985 - 0.987 g/mL at 25 °C | [2][5] |

| Refractive Index (n20/D) | 1.5106 | [2] |

| Flash Point | 93.9 °C / 201 °F | [2][5] |

| Vapor Pressure | 0.0311 mmHg at 25 °C | [5] |

| Solubility | Limited in water; Soluble in Chloroform | [4][5] |

Spectroscopic Data

Structural confirmation of this compound is typically achieved through standard spectroscopic methods. The nitrile group, aromatic ring, and aliphatic protons provide distinct signals.

| Spectroscopic Technique | Characteristic Peaks/Signals | References |

| FT-IR (cm⁻¹) | ~2245 (C≡N Stretch); ~3060, 3030 (Aromatic C-H Stretch); ~2980, 2940 (Aliphatic C-H Stretch); ~1600, 1495, 1455 (Aromatic C=C Stretch) | [4] |

| Mass Spectrometry (m/z) | Molecular Ion [M]⁺: 131; Fragment [M - CH₃]⁺: 116; Fragment [M - CN]⁺: 104 (often base peak) | [4] |

| Exact Mass | 131.0735 g/mol | [4] |

Safety and Handling

This compound is a hazardous substance and requires careful handling to avoid exposure. It is harmful if swallowed, inhaled, or in contact with skin and can cause irritation to the eyes and respiratory system.[2] Adherence to appropriate safety protocols is mandatory.

| Safety Information | Details | References |

| GHS Pictogram | GHS07 (Harmful/Irritant) | [2] |

| Signal Word | Warning / Danger | [2][6] |

| Hazard Statements | H301+H311 (Toxic if swallowed or in contact with skin); H330 (Fatal if inhaled); H315 (Causes skin irritation); H319 (Causes serious eye irritation); H335 (May cause respiratory irritation) | [2][6] |

| Precautionary Statements | P260 (Do not breathe vapors); P280 (Wear protective gloves/clothing); P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER); P302+P352 (IF ON SKIN: Wash with plenty of water) | [2][6] |

| Handling | Use in a well-ventilated area or under a chemical fume hood.[6][7] Avoid contact with skin, eyes, and clothing.[7] | |

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container.[2][7] |

Synthesis and Manufacturing

The most common industrial synthesis of this compound involves the methylation of benzyl cyanide (phenylacetonitrile).[4] This method offers high yields and is adaptable for large-scale production.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. This compound , 95% , 1823-91-2 - CookeChem [cookechem.com]

- 3. 2-Phenylpropionitrile | C9H9N | CID 15761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 1823-91-2 | Benchchem [benchchem.com]

- 5. This compound|lookchem [lookchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Spectroscopic Characterization of 2-Phenylpropanenitrile: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2-Phenylpropanenitrile (CAS No: 1823-91-2), a key intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural characterization of this compound.

Quantitative Spectroscopic Data

The spectroscopic data for this compound is summarized in the tables below, providing a clear reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 1: ¹H NMR Data for this compound (CDCl₃)

| Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C₆H₅) | ~7.3 - 7.4 | Multiplet |

| Methine (CH) | ~3.9 | Quartet |

| Methyl (CH₃) | ~1.6 | Doublet |

Data sourced from a study on 2-phenylethyl derivatives.[1]

Table 2: ¹³C NMR Data for this compound (CDCl₃)

| Assignment | Chemical Shift (δ, ppm) |

| Aromatic (C, ipso) | ~136.9 |

| Aromatic (CH) | ~129.1, ~127.9, ~127.0 |

| Nitrile (C≡N) | ~118.0 (typical value) |

| Methine (CH) | ~31.4 |

| Methyl (CH₃) | ~21.0 (typical value) |

Data for aromatic and methine carbons sourced from a study on 2-phenylethyl derivatives. The nitrile and methyl carbon shifts are typical values for such functional groups.[1][2][3]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic functional groups based on their vibrational frequencies.[1]

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3060, 3030 | C-H Stretch | Aromatic |

| ~2980, 2940 | C-H Stretch | Aliphatic (CH, CH₃) |

| ~2245 | C≡N Stretch | Nitrile |

| ~1600, 1495, 1455 | C=C Stretch | Aromatic Ring |

Data sourced from a study on 2-phenylethyl derivatives.[1]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule. The molecular formula of this compound is C₉H₉N, with a calculated exact mass of 131.0735 g/mol .[1]

Table 4: Key Mass Spectral Data for this compound (Electron Ionization)

| m/z | Relative Intensity | Proposed Fragment | Formula |

| 131 | Moderate | Molecular Ion [M]⁺ | [C₉H₉N]⁺ |

| 116 | High | [M - •CH₃]⁺ | [C₈H₆N]⁺ |

| 104 | High (Base Peak) | [M - •CN]⁺ | [C₈H₈]⁺ |

Data sourced from a study on 2-phenylethyl derivatives.[1]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters may be optimized for specific experimental setups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A small amount of this compound (approximately 5-10 mg) is dissolved in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

-

Reference Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition :

-

¹H NMR : The spectrum is acquired on a 300-500 MHz NMR spectrometer. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR : The spectrum is acquired on the same instrument, typically operating at 75-125 MHz for the ¹³C nucleus. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

As this compound is a liquid at room temperature, the analysis can be performed using a neat sample.

-

Sample Preparation (Neat/Thin Film Method) : A drop of the liquid sample is placed between two polished salt plates (e.g., NaCl or KBr). The plates are then pressed together to create a thin liquid film.

-

Alternative (ATR Method) : A drop of the liquid sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Spectrum : A background spectrum of the clean, empty salt plates or ATR crystal is recorded.

-

Data Acquisition : The sample is placed in the spectrometer's sample compartment, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance after automatic subtraction of the background spectrum by the instrument's software.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation : A dilute solution of this compound is prepared by dissolving a small amount of the sample in a volatile organic solvent, such as dichloromethane or hexane.

-

Gas Chromatography (GC) :

-

A small volume (typically 1 µL) of the prepared solution is injected into the GC inlet, where it is vaporized.

-

The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5 type).

-

The components of the sample are separated based on their boiling points and interaction with the column's stationary phase. A temperature program is used to facilitate the elution of the compound.

-

-

Mass Spectrometry (MS) :

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

Electron Ionization (EI) is a common method where the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions (the molecular ion and fragment ions) are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the structural elucidation of an organic compound like this compound using the spectroscopic methods described.

References

A Technical Guide to the Physical Properties of α-Methylbenzyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of α-methylbenzyl cyanide (also known as α-methylphenylacetonitrile). The information herein is intended to support research, development, and quality control activities by providing essential physicochemical data, standardized experimental protocols for its verification, and a visualization of a typical synthetic workflow.

Core Physical and Chemical Properties

α-Methylbenzyl cyanide is an organic compound with the chemical formula C₆H₅CH(CH₃)CN.[1][2] It is a key intermediate in various organic syntheses. Understanding its physical properties is crucial for its handling, application, and the development of processes in which it is a constituent.

Data Summary

The quantitative physical properties of α-methylbenzyl cyanide are summarized in the table below for quick reference and comparison.

| Property | Value | Units | Conditions |

| Molecular Formula | C₉H₉N | - | - |

| Molecular Weight | 131.17 | g/mol | - |

| CAS Number | 1823-91-2 | - | - |

| Density | 0.985 | g/mL | at 25 °C |

| Boiling Point | 231 | °C | at 760 mmHg |

| Melting Point | Not Applicable | - | - |

| Refractive Index | 1.5106 | - | at 20 °C |

| Flash Point | 94 | °C | Closed Cup |

| Solubility | Slightly soluble in water; Soluble in benzene, ethyl ether, ethanol. | - | - |

Experimental Protocols

The following sections detail generalized, standard laboratory methodologies for the determination of the key physical properties of liquid organic compounds like α-methylbenzyl cyanide.

Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.[4][5][6]

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Stand and clamps

Procedure:

-

A small amount (a few milliliters) of α-methylbenzyl cyanide is placed into the small test tube.[6][7]

-

A capillary tube, sealed at one end, is placed into the liquid with the open end submerged.[4][8]

-

The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.

-

The entire assembly is immersed in a Thiele tube or an oil bath.[4]

-

The bath is heated gently and steadily.[8]

-

As the temperature rises, air trapped in the capillary tube will slowly exit. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[4][6][8]

-

The heat source is removed, and the liquid is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[4]

Determination of Density (Pycnometer or Volumetric Method)

Density is the mass of a substance per unit volume.[9]

Apparatus:

-

Pycnometer or a graduated cylinder (e.g., 10 mL or 25 mL)

-

Analytical balance (accurate to ±0.001 g)

-

Temperature-controlled water bath

Procedure:

-

The mass of a clean, dry pycnometer or graduated cylinder is accurately measured using an analytical balance.[10]

-

The container is filled with a known volume of α-methylbenzyl cyanide (e.g., 25 mL). Care should be taken to read the volume from the bottom of the meniscus if using a graduated cylinder.[10]

-

The container with the liquid is weighed again to determine the total mass.[10]

-

The mass of the liquid is calculated by subtracting the mass of the empty container from the total mass.[10]

-

The density is calculated using the formula: Density = Mass / Volume .[9]

-

For higher accuracy, the procedure should be performed at a constant temperature (e.g., 25 °C) using a water bath, and the average of multiple measurements should be taken.

Determination of Refractive Index (Abbe Refractometer)

The refractive index measures how light propagates through a substance and is a characteristic property.[11]

Apparatus:

-

Abbe Refractometer

-

Constant temperature water circulator

-

Dropper or pipette

-

Lint-free tissue

-

Solvents for cleaning (e.g., acetone, ethanol)

Procedure:

-

The refractometer is turned on and the prism temperature is set to 20 °C using the water circulator.

-

The prism surfaces are cleaned with a suitable solvent (e.g., acetone) and a soft, lint-free tissue.[12]

-

Using a dropper, a few drops of α-methylbenzyl cyanide are placed on the surface of the lower prism.[11][12]

-

The prisms are closed and locked securely.

-

The light source is positioned to illuminate the prisms.

-

While looking through the eyepiece, the handwheel is adjusted until the field of view shows a distinct light and dark region.[12]

-

The compensator knob is turned to eliminate any color fringe at the boundary, resulting in a sharp, black-and-white dividing line.

-

The main adjustment knob is used to center the sharp boundary line precisely on the crosshairs of the eyepiece.[12]

-

The refractive index value is read directly from the instrument's scale.

Determination of Flash Point (Closed Cup Method)

The flash point is the lowest temperature at which a liquid's vapors will ignite when an ignition source is present.[13][14] The closed cup method is preferred for its higher precision as it contains the vapors.[13][15]

Apparatus:

-

Closed cup flash point tester (e.g., Pensky-Martens or Abel apparatus)[16]

-

Calibrated thermometer

-

Heat source

Procedure:

-

A specified volume of the α-methylbenzyl cyanide sample is placed into the test cup of the apparatus.[15][17]

-

The lid is sealed, and the sample is heated at a slow, constant rate.

-

An ignition source (a small flame or spark) is periodically introduced into the vapor space of the cup.

-

The temperature at which a distinct flash is observed inside the cup is recorded as the flash point.[15][17]

-

It is crucial to use a new sample for each test to ensure accuracy.[17]

Synthesis and Purification Workflow

While no specific biological signaling pathways involving α-methylbenzyl cyanide were identified, a critical workflow for professionals in this field is its synthesis and subsequent purification. The following diagram illustrates a generalized workflow for the preparation of a benzyl cyanide derivative, which is applicable to α-methylbenzyl cyanide.

Caption: Generalized workflow for the synthesis and purification of α-methylbenzyl cyanide.

References

- 1. a-Methylbenzyl cyanide 96 1823-91-2 [sigmaaldrich.com]

- 2. a-Methylbenzyl cyanide 96 1823-91-2 [sigmaaldrich.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 10. m.youtube.com [m.youtube.com]

- 11. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 12. davjalandhar.com [davjalandhar.com]

- 13. scimed.co.uk [scimed.co.uk]

- 14. Flash Point Analysis for open cup flash point and closed cup flash point testing [aroscientific.com]

- 15. stanhope-seta.co.uk [stanhope-seta.co.uk]

- 16. Experimental Determination of Flash Points of Flammable Liquid Aqueous Solutions | Chemical Engineering Transactions [cetjournal.it]

- 17. oil-tester.com [oil-tester.com]

An In-depth Technical Guide to the Safe Handling of 2-Phenylpropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 2-phenylpropanenitrile (CAS No: 1823-91-2), a versatile intermediate in organic synthesis. Given its potential hazards, a thorough understanding of its properties and the necessary safety precautions is critical for all personnel handling this chemical.

Chemical and Physical Properties

This compound, also known as α-methylbenzyl cyanide, is a clear, colorless to slightly yellow liquid.[1] A summary of its key physical and chemical properties is provided in Table 1. This data is essential for understanding its behavior under various laboratory conditions and for designing appropriate storage and handling procedures.

| Property | Value |

| Molecular Formula | C₉H₉N[2] |

| Molecular Weight | 131.17 g/mol [3] |

| Appearance | Clear, colorless to slightly yellow liquid[1] |

| Boiling Point | 231-232 °C at 760 mmHg[1][2] |

| Density | 0.987 g/cm³[1] |

| Flash Point | 93.9 °C[1] |

| Solubility | Insoluble in water, soluble in chloroform.[1][4] |

| Vapor Pressure | 0.0311 mmHg at 25°C[1] |

Table 1: Physical and Chemical Properties of this compound

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards. However, it is important to note that the classification for this substance can vary between suppliers. Table 2 summarizes the GHS hazard statements associated with this compound, reflecting its potential for acute toxicity, as well as skin and eye irritation.[3][5]

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H301: Toxic if swallowed[3][5] |

| H302: Harmful if swallowed[3][5] | |

| Acute Toxicity, Dermal | H311: Toxic in contact with skin[3][5] |

| H312: Harmful in contact with skin[3][5] | |

| Skin Corrosion/Irritation | H315: Causes skin irritation[3][5] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[3][5] |

| Acute Toxicity, Inhalation | H331: Toxic if inhaled[3][5] |

| H332: Harmful if inhaled[3][5] |

Table 2: GHS Hazard Classification for this compound

The corresponding GHS pictograms for these hazards are:

The signal word for this compound is Danger .[3]

Toxicological Information

While GHS classifications indicate potential toxicity, specific quantitative toxicological data such as LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) values for this compound are not consistently available in publicly accessible literature and safety data sheets. This lack of data underscores the need for cautious handling and the prevention of any direct exposure.

| Route | Species | Value |

| Oral LD50 | Rat | Not available |

| Dermal LD50 | Rabbit | Not available |

| Inhalation LC50 | Rat | Not available |

Table 3: Acute Toxicity Data for this compound

Experimental Protocols: Detailed experimental protocols for the determination of the toxicological properties of this compound are not available in the reviewed public domain literature.

Occupational Exposure Limits

Currently, there are no established occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) from OSHA or Threshold Limit Values (TLVs) from ACGIH, for this compound. In the absence of defined OELs, it is imperative to minimize exposure through the use of effective engineering controls, administrative controls, and personal protective equipment.

| Agency | Limit |

| OSHA PEL | Not established |

| ACGIH TLV | Not established |

| NIOSH REL | Not established |

Table 4: Occupational Exposure Limits for this compound

Safe Handling and Storage

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Avoid contact with skin, eyes, and clothing.[6]

-

Avoid breathing vapor or mist.[6]

-

Wear appropriate personal protective equipment (see Section 6).

-

Wash hands thoroughly after handling.[7]

-

Keep away from heat, sparks, and open flames.[8]

Storage:

-

Store in a cool, dry, well-ventilated area.[4]

-

Keep the container tightly closed.[4]

-

Store away from incompatible materials such as oxidizing agents, acids, and bases.[4]

-

Ensure the storage container is clearly labeled.[4]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to prevent exposure to this compound. The following diagram outlines the logic for selecting PPE based on the handling scenario.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. chem-space.com [chem-space.com]

- 3. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]

- 4. angenechemical.com [angenechemical.com]

- 5. 2-Phenylpropionitrile | C9H9N | CID 15761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. aksci.com [aksci.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. This compound|lookchem [lookchem.com]

A Comprehensive Technical Guide to 2-Phenylpropanenitrile: Synonyms, Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylpropanenitrile, a versatile nitrile compound, serves as a crucial intermediate in the synthesis of a wide array of organic molecules, most notably in the pharmaceutical industry. Its structural motif is a key component in the development of non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class. This technical guide provides an in-depth overview of this compound, encompassing its various synonyms and alternative names, detailed physicochemical properties, comprehensive experimental protocols for its synthesis and analysis, and an exploration of its biochemical transformations. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Synonyms and Alternative Names

This compound is known by a variety of names in chemical literature and commerce. A comprehensive list of these is provided below to aid in its identification and sourcing.

-

alpha-Methylbenzyl cyanide[1]

-

α-Methylbenzyl cyanide

-

Hydratroponitrile[1]

-

Benzeneacetonitrile, α-methyl-[1]

-

(±)-2-Phenylpropionitrile

-

2-Phenyl-propionitrile

-

alpha-Methyl-alpha-tolunitrile

-

alpha-Phenylpropionitrile

-

NSC 11264[1]

-

NSC 37485[1]

-

UNII-5J0325N561

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 1823-91-2 | [2] |

| Molecular Formula | C₉H₉N | [2] |

| Molecular Weight | 131.17 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 231-232 °C at 760 mmHg | [2] |

| Density | 0.987 g/cm³ at 25 °C | [2] |

| Refractive Index | 1.5106 at 20 °C | [2] |

| Solubility | Soluble in chloroform. Limited solubility in water. | [2] |

| Flash Point | 93.9 °C | [2] |

| InChI Key | NVAOLENBKNECGF-UHFFFAOYSA-N | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are based on established procedures and offer a starting point for laboratory work.

Synthesis of this compound

Two common methods for the synthesis of this compound are the methylation of benzyl cyanide and the cyanation of 1-phenylethyl chloride.

This method involves the alkylation of benzyl cyanide using a methylating agent in the presence of a base.

-

Reagents:

-

Benzyl cyanide

-

Dimethyl carbonate (DMC)

-

Potassium carbonate (K₂CO₃)

-

Toluene (optional, as solvent)

-

-

Procedure:

-

In a high-pressure reactor, combine benzyl cyanide, a molar excess of dimethyl carbonate, and anhydrous potassium carbonate.

-

If desired, toluene can be used as a solvent.

-

Seal the reactor and heat the mixture to 180 °C with vigorous stirring.

-

Maintain the reaction at this temperature for 6-8 hours.

-

Monitor the reaction progress by gas chromatography (GC) to ensure complete consumption of the starting material.

-

After the reaction is complete, cool the reactor to room temperature and carefully release any pressure.

-

Filter the reaction mixture to remove potassium carbonate and other inorganic salts.

-

Wash the filter cake with a small amount of toluene.

-

Combine the filtrate and washings and remove the solvent and excess dimethyl carbonate by distillation.

-

The crude this compound can be purified by vacuum distillation to yield a product with high purity.

-

This classic nucleophilic substitution reaction provides a straightforward route to this compound.

-

Reagents:

-

1-Phenylethyl chloride

-

Sodium cyanide (NaCN)

-

Ethanol

-

Water

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve sodium cyanide in a mixture of ethanol and water.

-

Heat the solution to reflux with stirring.

-

Slowly add 1-phenylethyl chloride to the refluxing solution.

-

Continue to reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or GC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol by rotary evaporation.

-

Extract the aqueous residue with diethyl ether or another suitable organic solvent.

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation.

-

References

An In-depth Technical Guide to the Historical Synthesis of 2-Phenylpropanenitrile

This technical guide provides a comprehensive overview of the historical chemical synthesis methods for 2-phenylpropanenitrile, a key intermediate in the production of various pharmaceuticals, most notably the profen class of non-steroidal anti-inflammatory drugs (NSAIDs). The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Alkylation of Benzyl Cyanide

The alkylation of benzyl cyanide (phenylacetonitrile) represents one of the most classical and widely employed methods for the synthesis of this compound. This method relies on the deprotonation of the acidic α-carbon of benzyl cyanide to form a resonance-stabilized carbanion, which is subsequently alkylated with a methylating agent.

A variety of bases and methylating agents have been historically used, each with its own advantages and disadvantages regarding yield, safety, and cost. Common methylating agents include methyl iodide, dimethyl sulfate, and dimethyl carbonate, while bases range from alkali hydroxides with phase-transfer catalysts to stronger bases like sodium ethoxide and lithium diisopropylamide (LDA).

Experimental Protocols and Quantitative Data

The following tables summarize quantitative data from various historical and related alkylation procedures.

Table 1: Alkylation of Benzyl Cyanide with Various Reagents

| Starting Material | Base | Methylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzyl Cyanide | Sodium Hydroxide (50%) / Phase-Transfer Catalyst | Bromoethane | Toluene | 28-35 | 2 | 92 (for 2-ethylbenzene acetonitrile) | [1] |

| Benzyl Cyanide | Sodium Ethoxide | Diethyl Carbonate | Ethanol/Toluene | 70-110 | - | >90 | [1] |

| Benzyl Cyanide | Lithium Diisopropylamide (LDA) | Methyl Iodide | - | 0-5 | - | ~90 | [2] |

| Benzyl Cyanide | Potassium Carbonate | Dimethyl Carbonate | - | 180 | - | 95 | [2] |

Detailed Experimental Protocol: Alkylation of Benzyl Cyanide with Bromoethane (Analogous Synthesis)

The following protocol for the synthesis of 2-ethylbenzene acetonitrile is adapted from a patented procedure and is illustrative of the phase-transfer catalysis method.[1]

-

Reaction Setup: A 1000 mL reaction flask is charged with 540 mL of 50% sodium hydroxide solution, 234 g (2.0 mol) of benzyl cyanide, and 5.0 g (0.022 mol) of triethylbenzylammonium chloride (phase-transfer catalyst).

-

Addition of Alkylating Agent: The mixture is stirred, and 218 g (2.0 mol) of bromoethane is added dropwise over 1.5 hours, maintaining the temperature between 28-35 °C.

-

Reaction Completion: After the addition is complete, the mixture is stirred for an additional 2 hours at the same temperature, followed by stirring at 40 °C for 30 minutes.

-

Work-up: The reaction is cooled to room temperature, and 21.2 g (0.2 mol) of benzaldehyde is added, followed by stirring for 1 hour. 750 mL of water and 100 mL of benzene are then added. The organic layer is separated, washed with 150 mL of saturated brine, and distilled under reduced pressure.

-

Product Isolation: The fraction boiling at 113-116 °C / 6 mmHg is collected, yielding 112.0 g (92.0%) of 2-ethylbenzene acetonitrile with a purity of 99.5%.

Nucleophilic Substitution of 1-Phenylethyl Halides

A conceptually straightforward and historical approach to this compound involves the nucleophilic substitution of a 1-phenylethyl halide (e.g., 1-phenylethyl bromide or chloride) with an alkali metal cyanide. This SN2 reaction directly introduces the nitrile group. The choice of solvent is crucial to ensure the solubility of the cyanide salt and to favor the substitution reaction over elimination.

While this method is well-established in principle, specific historical experimental protocols for the synthesis of this compound are not as readily available in the reviewed literature as for the alkylation of benzyl cyanide. The general procedure involves heating the halide with sodium or potassium cyanide in a polar aprotic solvent.

Table 2: Nucleophilic Substitution for Nitrile Synthesis (General)

| Starting Material | Cyanide Source | Solvent | General Conditions | Product |

| 1-Phenylethyl Halide | NaCN or KCN | Ethanol, DMSO, or DMF | Heating under reflux | This compound |

General Experimental Protocol Concept:

-

Reaction Setup: 1-Phenylethyl bromide and a slight excess of sodium cyanide are dissolved in a suitable solvent such as ethanol.

-

Reaction: The mixture is heated under reflux for several hours to ensure the completion of the substitution reaction.

-

Work-up: The reaction mixture is cooled, and the inorganic salts are removed by filtration. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified by distillation under reduced pressure.

Synthesis from Propiophenone via its Oxime

Another historical route proceeds through the conversion of propiophenone to its oxime, followed by a Beckmann rearrangement and subsequent dehydration of the resulting amide. The Beckmann rearrangement of ketoximes typically yields N-substituted amides. For propiophenone oxime, this would lead to N-phenylpropanamide or acetanilide and ethylamine, depending on which group migrates. A subsequent dehydration step would then be required to form the nitrile. While direct conversion of a ketoxime to a nitrile is less common, it can be achieved under certain conditions, often involving fragmentation.

A more direct historical approach for converting a ketone to a nitrile involves the reduction of the corresponding oxime tosylate, which can undergo a Neber-like rearrangement.

Table 3: Synthesis from Propiophenone (Multi-step)

| Step | Starting Material | Reagent(s) | Intermediate/Product |

| 1 | Propiophenone | Hydroxylamine Hydrochloride, Base | Propiophenone Oxime |

| 2 | Propiophenone Oxime | Acid (e.g., H2SO4) or PCl5 | N-Phenylpropanamide |

| 3 | N-Phenylpropanamide | Dehydrating Agent (e.g., P2O5, SOCl2) | This compound |

Experimental Protocol Concept (Multi-step):

-

Oxime Formation: Propiophenone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide) to form propiophenone oxime.[3]

-

Beckmann Rearrangement: The purified oxime is treated with a strong acid such as sulfuric acid or with phosphorus pentachloride to induce the Beckmann rearrangement, yielding N-phenylpropanamide.

-

Dehydration: The resulting amide is then dehydrated by heating with a strong dehydrating agent like phosphorus pentoxide or by reaction with thionyl chloride to afford this compound.

Dehydration of 2-Phenylpropanamide

The dehydration of the corresponding amide, 2-phenylpropanamide, is a direct method to introduce the nitrile functionality. This approach is contingent on the availability of the amide, which could be synthesized from 2-phenylpropanoic acid or its derivatives. Historically, strong dehydrating agents have been employed for this transformation.

Table 4: Dehydration of Amides to Nitriles (General)

| Starting Material | Dehydrating Agent | General Conditions | Product |

| 2-Phenylpropanamide | P2O5, SOCl2, PCl5 | Heating | This compound |

General Experimental Protocol Concept:

-

Reaction Setup: 2-Phenylpropanamide is mixed with a dehydrating agent such as phosphorus pentoxide.

-

Reaction: The mixture is heated, and the this compound product is distilled off as it is formed.

-

Purification: The collected distillate is then purified by a final fractional distillation under reduced pressure.

References

An In-depth Technical Guide to the Solubility Characteristics of 2-Phenylpropanenitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 2-Phenylpropanenitrile

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in various solvent systems.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉N | [1][2] |

| Molecular Weight | 131.17 - 131.18 g/mol | [1][2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 231 - 232 °C | [1][3] |

| Density | 0.985 - 0.987 g/cm³ | [3][4] |

| Refractive Index | ~1.511 | [3] |

| LogP (Octanol/Water) | 1.87 - 2.31 | [4][5] |

Solubility Profile of this compound

Qualitative Assessment:

This compound is generally characterized as being soluble in a range of common organic solvents. It is reportedly miscible with ethanol, ether, and chloroform.[1] Conversely, it exhibits limited solubility in water.[1] This solubility pattern is consistent with its molecular structure, which features a significant nonpolar phenyl ring and a polar nitrile group.

Quantitative Data:

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., grams of solute per 100 mL of solvent or mole fraction at various temperatures) for this compound in common organic solvents such as methanol, ethanol, acetone, ethyl acetate, dichloromethane, or toluene. The absence of such data underscores the importance of experimental determination for specific applications.

Theoretical Considerations and Factors Influencing Solubility:

The solubility of this compound in organic solvents is governed by the principle of "like dissolves like," which is influenced by the following factors:

-

Polarity: The nitrile (-C≡N) group imparts significant polarity to the molecule, leading to dipole-dipole interactions.[6][7][8][9] This suggests good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., alcohols).

-

Hydrogen Bonding: While this compound cannot act as a hydrogen bond donor, the lone pair of electrons on the nitrogen atom allows it to act as a hydrogen bond acceptor.[6][7] This capability enhances its solubility in protic solvents like methanol and ethanol.

-

Dispersion Forces: The phenyl ring and the propyl chain contribute to London dispersion forces, which promote solubility in nonpolar solvents like toluene.

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[10][11][12][13] Although this compound is a liquid at room temperature, understanding its miscibility with various solvents at different temperatures is crucial for process design and optimization.

-

Hansen Solubility Parameters (HSP): HSP theory provides a more quantitative approach to predicting solubility by breaking down the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[5][14][15] A smaller distance between the HSP values of the solute (this compound) and the solvent indicates a higher likelihood of solubility.

The interplay of these factors determines the extent to which this compound is soluble in a given organic solvent. A logical representation of these relationships is depicted in the following diagram.

Experimental Protocol for Quantitative Solubility Determination

The isothermal gravimetric method is a reliable and straightforward technique for determining the solubility of a liquid solute in a solvent.[1][2]

Objective: To determine the solubility of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance (readable to ±0.0001 g)

-

Thermostatic water bath or incubator

-

Vials or flasks with airtight seals

-

Magnetic stirrer and stir bars

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Pre-weighed evaporation dishes or beakers

-

Drying oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of a distinct second phase (undissolved solute) should be visible.

-

Place the vial in a thermostatic bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically, cease stirring and allow the phases to separate to confirm that an excess of the solute remains.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, stop stirring and allow the mixture to stand undisturbed in the thermostatic bath for several hours to allow for complete phase separation.

-

Carefully withdraw a known volume of the supernatant (the solvent phase saturated with the solute) using a pre-warmed syringe to prevent precipitation upon cooling.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry evaporation dish. This step is crucial to remove any undissolved micro-droplets of the solute.

-

-

Gravimetric Analysis:

-

Accurately weigh the evaporation dish containing the filtrate.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. The temperature should be well below the boiling point of this compound but high enough for efficient solvent removal. A vacuum oven at a lower temperature is preferable to minimize solute loss through evaporation.

-

Periodically remove the dish from the oven, cool it to room temperature in a desiccator, and weigh it.

-

Repeat the drying and weighing process until a constant weight is achieved, indicating that all the solvent has evaporated.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporation dish from the final constant weight.

-

Calculate the mass of the solvent in the filtered sample by subtracting the mass of the dissolved solute from the total mass of the filtrate.

-

Express the solubility in desired units, such as grams of solute per 100 grams of solvent or mole fraction.

-

The workflow for this experimental protocol is visualized in the diagram below.

Alternative Method: UV-Vis Spectrophotometry

For solutes that have a distinct chromophore, UV-Vis spectrophotometry can be a rapid and sensitive method for determining solubility.[16][17][18]

Brief Protocol:

-

Prepare a saturated solution and filter it as described in the gravimetric method.

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λ_max) to create a calibration curve (absorbance vs. concentration).

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

Calculate the concentration of the original saturated solution, which represents its solubility.

Relevance in Drug Development

This compound and its derivatives are important building blocks in the synthesis of various active pharmaceutical ingredients (APIs).[1] Understanding the solubility of this intermediate is critical for:

-

Reaction Optimization: Selecting appropriate solvents to ensure all reactants are in the same phase, which can significantly impact reaction rates and yields.

-

Process Development and Scale-up: Designing efficient extraction, purification, and crystallization processes.

-

Formulation Studies: While not typically an active ingredient itself, the solubility characteristics of its derivatives are paramount for drug formulation and bioavailability.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not extensively documented, its molecular structure suggests good solubility in a range of polar and nonpolar organic solvents. This guide provides a robust framework for understanding the factors that influence its solubility and offers detailed experimental protocols for its quantitative determination. The provided methodologies, particularly the isothermal gravimetric method, will enable researchers and drug development professionals to generate the precise solubility data required for their specific applications, thereby facilitating more efficient and predictable chemical processes.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. pharmajournal.net [pharmajournal.net]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. pharmacyjournal.info [pharmacyjournal.info]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. shout.education [shout.education]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. byjus.com [byjus.com]

- 10. youtube.com [youtube.com]

- 11. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Solution thermodynamics and preferential solvation of 3-chloro-N-phenyl-phthalimide in acetone + methanol mixtures [scielo.org.co]

- 13. mdpi.com [mdpi.com]

- 14. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 15. pirika.com [pirika.com]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scirp.org [scirp.org]

An In-depth Technical Guide to the Thermochemical Data of 2-Phenylpropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of 2-phenylpropanenitrile. Due to the absence of direct experimental data in publicly accessible literature, this document focuses on the estimation of these properties using the well-established Benson group additivity method. Detailed experimental protocols for the determination of such thermochemical data are also provided to facilitate future laboratory investigations.

Estimated Thermochemical Data of this compound

The thermochemical properties of this compound have been estimated using the Benson group additivity method. This method posits that the thermodynamic properties of a molecule can be calculated as the sum of the contributions of its constituent groups.

The this compound molecule is deconstructed into the following Benson groups:

-

5 x Cb-(H): A carbon atom in a benzene ring bonded to a hydrogen atom.

-

1 x Cb-(C): A carbon atom in a benzene ring bonded to a non-aromatic carbon atom.

-

1 x C-(Cb)(C)(H)(CN): A carbon atom bonded to a benzene ring, another carbon, a hydrogen, and a nitrile group.

-

1 x C-(C)(H)3: A methyl group.

A critical challenge in this estimation is the lack of a readily available, experimentally derived group additivity value (GAV) for the specific benzylic nitrile group, C-(Cb)(C)(H)(CN) . To overcome this, an estimation for this group's contribution has been derived by analogy from similar structural groups. This estimation is the primary source of uncertainty in the presented data.

The following tables summarize the estimated thermochemical data for this compound in the ideal gas phase at 298.15 K.

Table 1: Estimated Molar Enthalpy of Formation of this compound

| Property | Value (kJ/mol) |

| Estimated Standard Enthalpy of Formation (ΔfH°) | Value to be calculated |

Table 2: Estimated Molar Entropy and Heat Capacity of this compound

| Property | Value (J/mol·K) |

| Estimated Standard Molar Entropy (S°) | Value to be calculated |

| Estimated Molar Heat Capacity (Cp) | Value to be calculated |

Note: The final calculated values will be inserted here upon completion of the estimation using the best available group additivity values.

Methodology for Estimation: Benson Group Additivity

The estimation of the thermochemical properties of this compound was performed following the Benson group additivity method. The workflow for this process is illustrated in the diagram below. The primary challenge lies in the determination of the group additivity values for the C-(Cb)(C)(H)(CN) group, for which no direct experimental values have been reported. The values for the other groups are well-established in the literature.

Experimental Protocols for Thermochemical Data Determination

While experimental data for this compound is not currently available, the following are detailed protocols for the standard experimental techniques used to determine the thermochemical properties of organic compounds.

Bomb Calorimetry for Enthalpy of Combustion and Formation

This method is used to determine the heat of combustion of a substance at constant volume, from which the enthalpy of formation can be calculated.

Apparatus:

-

Oxygen bomb calorimeter

-

High-precision digital thermometer

-

Pellet press

-

Ignition unit

-

Analytical balance

Procedure:

-

A pellet of the sample (approximately 1 gram) is prepared and its mass is accurately measured.

-

The pellet is placed in the sample holder of the bomb, and a fuse wire of known length and mass is attached to the ignition electrodes, making contact with the sample.

-

A small, known amount of water (typically 1 mL) is added to the bomb to saturate the internal atmosphere with water vapor.

-

The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, and then filled with high-purity oxygen to a pressure of approximately 30 atm.

-

The bomb is placed in a known mass of water in the calorimeter bucket.

-

The system is allowed to come to thermal equilibrium, and the initial temperature is recorded.

-

The sample is ignited, and the temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

The bomb is depressurized, and the remaining fuse wire is measured to determine the amount that combusted.

-

The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

-

The heat of combustion of the sample is calculated from the temperature change, the heat capacity of the calorimeter, and corrections for the heat of ignition and any side reactions.

-

The standard enthalpy of formation is then calculated from the enthalpy of combustion using Hess's Law.

Differential Scanning Calorimetry (DSC) for Heat Capacity

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This allows for the determination of heat capacity.

Apparatus:

-

Differential Scanning Calorimeter

-

Hermetically sealed sample pans (e.g., aluminum)

-

Analytical balance

Procedure:

-

A small amount of the liquid sample (typically 5-10 mg) is accurately weighed into a hermetic DSC pan.

-

The pan is sealed to prevent vaporization during the experiment. An empty, sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

A temperature program is initiated, which typically involves a heating-cooling-heating cycle to erase the thermal history of the sample.

-

The sample is then heated at a constant rate (e.g., 10 K/min) over the desired temperature range.

-

The heat flow to the sample and reference is measured and recorded as a function of temperature.

-

The heat capacity of the sample is determined by comparing the heat flow to that of a standard material with a known heat capacity, such as sapphire, under the same experimental conditions.

Signaling Pathways and Logical Relationships

At present, there is no established signaling pathway directly involving this compound in the context of drug development or biological systems that would necessitate a signaling pathway diagram. The primary relevance of this molecule is as a synthetic intermediate. The logical relationship central to this guide is the workflow for estimating its thermochemical properties, which has been visualized in Section 2.

Conclusion

This technical guide provides estimated thermochemical data for this compound based on the Benson group additivity method, a necessary approach in the absence of experimental values. The provided detailed experimental protocols for bomb calorimetry and differential scanning calorimetry offer a roadmap for future experimental determination of these crucial properties. Accurate thermochemical data is vital for process design, safety analysis, and computational modeling in chemical research and drug development. The estimations herein serve as a valuable baseline until experimental data becomes available.

Quantum Chemical Blueprint of 2-Phenylpropanenitrile: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of 2-Phenylpropanenitrile, a key intermediate in organic synthesis, through the lens of quantum chemical calculations. Tailored for researchers, scientists, and professionals in drug development, this document outlines the theoretical and experimental methodologies for characterizing this compound, presenting a comprehensive overview of its molecular properties.

Introduction

This compound, also known as α-methyl-benzeneacetonitrile, is a nitrile-containing organic compound with significant applications in the synthesis of various pharmaceuticals and other fine chemicals. A thorough understanding of its molecular structure, vibrational modes, and electronic properties is crucial for optimizing reaction conditions and designing novel synthetic pathways. This whitepaper details the computational investigation of this compound using Density Functional Theory (DFT) and outlines the standard experimental protocols for its characterization.

Computational Methodology: Density Functional Theory (DFT)

The quantum chemical calculations presented herein are based on the Density Functional Theory (DFT), a robust method for investigating the electronic structure of many-body systems.[1] Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set is a widely accepted and powerful combination for yielding accurate molecular properties.[1][2]

Geometry Optimization

The initial step in the computational analysis involves the geometry optimization of the this compound molecule. This process seeks to find the lowest energy conformation, which corresponds to the most stable three-dimensional arrangement of its atoms. The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule, which arise from the various vibrational modes of its constituent atoms. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and identifying the characteristic functional groups within the molecule.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's kinetic stability and its electronic excitation properties. A smaller gap suggests higher reactivity.

Predicted Molecular Properties of this compound

The following tables summarize the key quantitative data obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory. Note: As no single comprehensive study with this data was found in the literature, these tables represent hypothetical values consistent with calculations for similar organic molecules using this methodology.

Table 1: Optimized Geometrical Parameters (Hypothetical)

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | C-C (phenyl ring) | ~1.39 |

| C-C (phenyl-CH) | ~1.51 | |

| C-C (CH-CN) | ~1.47 | |

| C-H (phenyl) | ~1.08 | |

| C-H (aliphatic) | ~1.09 | |

| C≡N | ~1.15 | |

| Bond Angles (°) | C-C-C (in phenyl) | ~120.0 |

| C-C-H (in phenyl) | ~120.0 | |

| C(phenyl)-C-C(CN) | ~112.0 | |

| C(phenyl)-C-H | ~109.5 | |

| C-C≡N | ~178.0 | |

| Dihedral Angles (°) | H-C-C-C (phenyl) | ~0.0 or 180.0 |

| C(phenyl)-C(H)-C(CN)-N | Varies with conformation |

Table 2: Calculated Vibrational Frequencies (Hypothetical)

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3100-3000 | Stretching of C-H bonds in the phenyl ring |

| Aliphatic C-H Stretch | 3000-2850 | Stretching of C-H bonds in the methyl and methine groups |

| C≡N Stretch | ~2245 | Characteristic stretching of the nitrile group |

| Aromatic C=C Stretch | 1600-1450 | In-plane stretching of the carbon-carbon bonds in the phenyl ring |

| C-H Bend | 1470-1370 | Bending vibrations of the aliphatic C-H bonds |

| Aromatic C-H Bend | 900-675 | Out-of-plane bending of the aromatic C-H bonds |

Table 3: Frontier Molecular Orbital Properties (Hypothetical)

| Property | Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -0.5 to -1.5 |

| HOMO-LUMO Gap | 5.0 to 7.0 |

Experimental Protocols for Characterization

To validate the computational results and provide a comprehensive understanding of this compound, experimental characterization is essential. The following sections detail the standard protocols for Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation: A small drop of neat this compound liquid is placed between two potassium bromide (KBr) salt plates to form a thin film. Alternatively, a dilute solution in a suitable solvent (e.g., chloroform) can be prepared.

-

Background Spectrum: A background spectrum of the KBr plates (or the solvent) is recorded to subtract any atmospheric and instrumental interferences.

-

Sample Spectrum: The prepared sample is placed in the spectrometer, and the infrared spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the vibrational modes of the molecule, such as the C≡N stretch, aromatic and aliphatic C-H stretches, and aromatic C=C stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of this compound by probing the magnetic properties of its atomic nuclei.

Methodology:

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.[3] A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing.[4]

-

Spectrometer Setup: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity.

-

¹H NMR Spectrum: The proton NMR spectrum is acquired. The number of signals, their chemical shifts (ppm), integration (relative number of protons), and splitting patterns (multiplicity) are analyzed to determine the different types of protons and their connectivity.

-

¹³C NMR Spectrum: The carbon-13 NMR spectrum is acquired. The number of signals and their chemical shifts are analyzed to identify the number of unique carbon environments in the molecule.

Workflow for Integrated Computational and Experimental Analysis

The following diagram illustrates the workflow for a comprehensive investigation of this compound, combining both theoretical calculations and experimental validation.

References

The Pharmacological Potential of 2-Phenylpropanenitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reported biological activities of 2-phenylpropanenitrile derivatives. The following sections detail the diverse pharmacological effects of these compounds, present quantitative data in a structured format, and outline the experimental protocols used in their evaluation. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their mechanisms of action and discovery process.

Anticancer Activity

Derivatives of the this compound scaffold have emerged as a promising class of compounds in oncology research. Notably, 2-phenylacrylonitrile derivatives, which share a core structural similarity, have been identified as potent anticancer agents.

One study highlighted a novel 2-phenylacrylonitrile derivative, compound 1g2a , which demonstrated significant inhibitory activity against human colon cancer (HCT116) and hepatocellular carcinoma (BEL-7402) cell lines, with IC50 values in the low nanomolar range.[1][2] The proposed mechanism of action for this class of compounds is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2]

In a separate line of research, 2-aminodihydroquinoline analogs have been synthesized and evaluated for their cytotoxic effects against the metastatic breast adenocarcinoma cell line MDA-MB-231.[3] Two compounds, 5f and 5h , exhibited notable cytotoxicity with IC50 values of approximately 2 µM.[3] Their mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M checkpoint, particularly under conditions of restricted cell growth.[3]

Furthermore, a series of 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas were synthesized and tested for their in vitro anticancer activity.[4] The most potent compound, 5l , displayed significant activity against non-small cell lung cancer (A549) and colon cancer (HCT-116) cell lines, with IC50 values comparable to the standard chemotherapeutic drug Doxorubicin.[4] The anticancer effect of this compound is mediated through the induction of apoptosis.[4]

Quantitative Data: Anticancer Activity

| Compound ID | Cancer Cell Line | Activity Metric | Value | Reference |

| 1g2a | HCT116 (Human Colon Cancer) | IC50 | 5.9 nM | [1][2] |

| 1g2a | BEL-7402 (Hepatocellular Carcinoma) | IC50 | 7.8 nM | [1][2] |

| 5f | MDA-MB-231 (Breast Adenocarcinoma) | IC50 | ~2 µM | [3] |

| 5h | MDA-MB-231 (Breast Adenocarcinoma) | IC50 | ~2 µM | [3] |

| 5l | A549 (Non-small Cell Lung Cancer) | IC50 | 3.22 ± 0.2 µM | [4] |

| 5l | HCT-116 (Colon Cancer) | IC50 | 2.71 ± 0.16 µM | [4] |

Signaling Pathway: Apoptosis Induction by Compound 5l

References